
5-(1-Hydroxypropyl)furan-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Hydroxypropyl)furan-2-carbaldehyde is an organic compound with the molecular formula C8H10O3 It is a derivative of furan, a heterocyclic aromatic compound, and features a hydroxypropyl group attached to the furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Hydroxypropyl)furan-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of furan-2-carbaldehyde with propylene oxide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic addition of the propylene oxide to the aldehyde group, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process. Catalysts and solvents are carefully selected to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
5-(1-Hydroxypropyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxypropyl group can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 5-(1-Carboxypropyl)furan-2-carbaldehyde.
Reduction: 5-(1-Hydroxypropyl)furan-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
5-(1-Hydroxypropyl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals.
Industry: It is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(1-Hydroxypropyl)furan-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxypropyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
Furfural: A related compound with an aldehyde group attached to the furan ring.
5-Hydroxymethylfurfural: Another furan derivative with a hydroxymethyl group.
2,5-Furandicarboxylic acid: A dicarboxylic acid derivative of furan.
Uniqueness
5-(1-Hydroxypropyl)furan-2-carbaldehyde is unique due to the presence of both a hydroxypropyl group and an aldehyde group on the furan ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a versatile compound in various fields of research and industry .
Propiedades
Número CAS |
89114-47-6 |
|---|---|
Fórmula molecular |
C8H10O3 |
Peso molecular |
154.16 g/mol |
Nombre IUPAC |
5-(1-hydroxypropyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C8H10O3/c1-2-7(10)8-4-3-6(5-9)11-8/h3-5,7,10H,2H2,1H3 |
Clave InChI |
MRKMPPFQAYYKOJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=C(O1)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4-[(3-Chlorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B14143805.png)

![1H,3H-Naphtho[1,8-cd]thiopyran-1,3-dithione](/img/structure/B14143827.png)
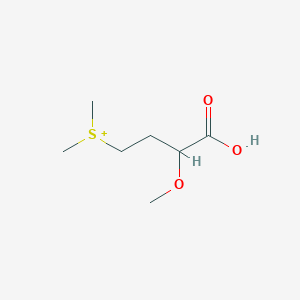
![1'-(1-Phenylpropan-2-yl)[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B14143842.png)
![1-[Bis(2-hydroxyethyl)amino]-3-phenoxy-2-propanol](/img/structure/B14143847.png)
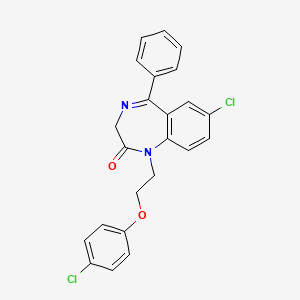
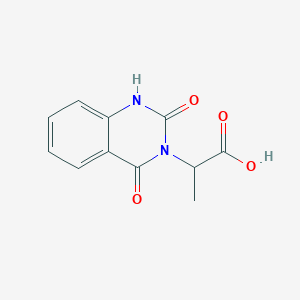
![2-(4-Ethylbenzylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B14143868.png)

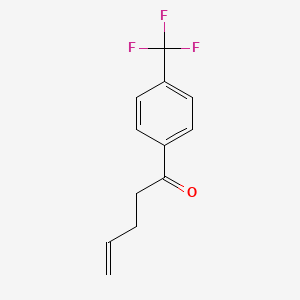
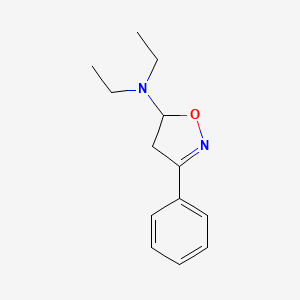
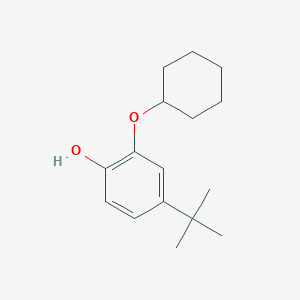
![1-(3,4-dimethoxyphenyl)-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)ethanone](/img/structure/B14143897.png)
